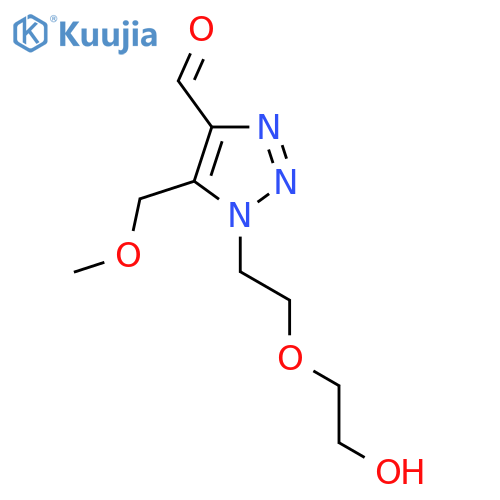Cas no 2172500-86-4 (1-2-(2-hydroxyethoxy)ethyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde)

2172500-86-4 structure
商品名:1-2-(2-hydroxyethoxy)ethyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde
1-2-(2-hydroxyethoxy)ethyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-2-(2-hydroxyethoxy)ethyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde
- 2172500-86-4
- EN300-1594451
- 1-[2-(2-hydroxyethoxy)ethyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde
-
- インチ: 1S/C9H15N3O4/c1-15-7-9-8(6-14)10-11-12(9)2-4-16-5-3-13/h6,13H,2-5,7H2,1H3
- InChIKey: FFTVDMBSMMMZKV-UHFFFAOYSA-N
- ほほえんだ: O(CCO)CCN1C(=C(C=O)N=N1)COC
計算された属性
- せいみつぶんしりょう: 229.10625597g/mol
- どういたいしつりょう: 229.10625597g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 8
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.5Ų
- 疎水性パラメータ計算基準値(XlogP): -1.7
1-2-(2-hydroxyethoxy)ethyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1594451-0.5g |
1-[2-(2-hydroxyethoxy)ethyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172500-86-4 | 0.5g |
$1673.0 | 2023-06-04 | ||
| Enamine | EN300-1594451-2.5g |
1-[2-(2-hydroxyethoxy)ethyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172500-86-4 | 2.5g |
$3417.0 | 2023-06-04 | ||
| Enamine | EN300-1594451-0.05g |
1-[2-(2-hydroxyethoxy)ethyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172500-86-4 | 0.05g |
$1464.0 | 2023-06-04 | ||
| Enamine | EN300-1594451-0.25g |
1-[2-(2-hydroxyethoxy)ethyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172500-86-4 | 0.25g |
$1604.0 | 2023-06-04 | ||
| Enamine | EN300-1594451-0.1g |
1-[2-(2-hydroxyethoxy)ethyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172500-86-4 | 0.1g |
$1533.0 | 2023-06-04 | ||
| Enamine | EN300-1594451-100mg |
1-[2-(2-hydroxyethoxy)ethyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172500-86-4 | 100mg |
$1533.0 | 2023-09-23 | ||
| Enamine | EN300-1594451-2500mg |
1-[2-(2-hydroxyethoxy)ethyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172500-86-4 | 2500mg |
$3417.0 | 2023-09-23 | ||
| Enamine | EN300-1594451-1.0g |
1-[2-(2-hydroxyethoxy)ethyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172500-86-4 | 1g |
$1742.0 | 2023-06-04 | ||
| Enamine | EN300-1594451-5000mg |
1-[2-(2-hydroxyethoxy)ethyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172500-86-4 | 5000mg |
$5056.0 | 2023-09-23 | ||
| Enamine | EN300-1594451-50mg |
1-[2-(2-hydroxyethoxy)ethyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172500-86-4 | 50mg |
$1464.0 | 2023-09-23 |
1-2-(2-hydroxyethoxy)ethyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde 関連文献
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
2172500-86-4 (1-2-(2-hydroxyethoxy)ethyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde) 関連製品
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
